3-Ethenyl-1,2,5-selenadiazole
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Overview
Description
3-Ethenyl-1,2,5-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,2,5-selenadiazole typically involves the reaction of arylaldehydes, hydrazine, and elemental selenium using molecular iodine as a catalyst. This one-pot approach is operationally simple and provides the desired products in moderate to excellent yields . Another method involves the solventless synthesis of 4,5-disubstituted 1,2,3-selenadiazole derivatives from semicarbazones .
Industrial Production Methods: The use of molecular iodine and solventless conditions are particularly advantageous for industrial applications due to their simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-1,2,5-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate is a typical reducing agent.
Substitution: Various reagents, including arylaldehydes and semicarbazones, are used under different conditions
Major Products: The major products formed from these reactions include various substituted selenadiazole derivatives, which have been found to exhibit significant biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-Ethenyl-1,2,5-selenadiazole exerts its effects involves its interaction with molecular targets such as serum albumin. This interaction enhances the cellular uptake and anticancer activity of the compound. The binding to serum albumin facilitates the transport of the compound across cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1,2,3-Selenadiazole: Known for its antimicrobial activity and used in various biological applications.
1,3,4-Selenadiazole: Exhibits unique electronic properties and is used in materials science.
1,2,5-Thiadiazole: Sulfur analog of selenadiazole with similar chemical properties but different biological activities.
Uniqueness: Its ability to interact with serum albumin and enhance cellular uptake makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
73314-65-5 |
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Molecular Formula |
C4H4N2Se |
Molecular Weight |
159.06 g/mol |
IUPAC Name |
3-ethenyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C4H4N2Se/c1-2-4-3-5-7-6-4/h2-3H,1H2 |
InChI Key |
OVQSDOPQOKCGSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=N[Se]N=C1 |
Origin of Product |
United States |
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